molecular formula C11H12ClF3N2O3 B5450436 4-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine

4-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine

Cat. No.: B5450436
M. Wt: 312.67 g/mol
InChI Key: RVVBRXJHRPGCKO-UHFFFAOYSA-N
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Description

The compound “4-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine” is a complex organic molecule. It contains a chloroisoxazole group, which is a type of heterocyclic compound that contains a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a propanoyl group and a trifluoromethyl group attached to a morpholine ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a morpholine ring, which is a six-membered ring with four carbon atoms and one nitrogen atom. Attached to this ring is a trifluoromethyl group (-CF3). The molecule also contains a propanoyl group (-C3H5O-) attached to a chloroisoxazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions under which the reactions are carried out. The presence of various functional groups in the molecule, such as the chloroisoxazole, propanoyl, and trifluoromethyl groups, suggests that it could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloroisoxazole, propanoyl, and trifluoromethyl groups could influence properties such as the compound’s solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with various biological targets depending on its structure and the specific conditions under which it is used .

Future Directions

The future directions for research involving this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling to predict the compound’s behavior under various conditions .

Properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-1-[2-(trifluoromethyl)morpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O3/c12-9-5-7(20-16-9)1-2-10(18)17-3-4-19-8(6-17)11(13,14)15/h5,8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVBRXJHRPGCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC2=CC(=NO2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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